REACTION_CXSMILES
|
[ClH:1].[NH2:2][CH2:3][C:4]1[CH:9]=[C:8]([C:10]([CH3:13])([CH3:12])[CH3:11])[CH:7]=[CH:6][C:5]=1[OH:14].[I:15]Cl>O.Cl>[ClH:1].[NH2:2][CH2:3][C:4]1[CH:9]=[C:8]([C:10]([CH3:11])([CH3:13])[CH3:12])[CH:7]=[C:6]([I:15])[C:5]=1[OH:14] |f:0.1,5.6|
|
Name
|
|
Quantity
|
215 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC1=C(C=CC(=C1)C(C)(C)C)O
|
Name
|
|
Quantity
|
165 g
|
Type
|
reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
|
1.6 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
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Type
|
CUSTOM
|
Details
|
is stirred at 20° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
cooled to -20° C. whereupon solid
|
Type
|
CUSTOM
|
Details
|
The deposited solid is collected
|
Type
|
CUSTOM
|
Details
|
crystallized from ethanol 12N-hydrochloric acid (1:1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC1=C(C(=CC(=C1)C(C)(C)C)I)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 277 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |